Biochemical LSD1 Inhibition Potency: Pulrodemstat vs. Clinical-Stage Comparators
In a standardized head-to-head biochemical characterization of the LSD1 inhibitor class, pulrodemstat exhibited an IC50 of 0.66 nM, which is 86-fold more potent than bomedemstat/GSK2879552 (56.8 nM) and 1,970-fold more potent than seclidemstat (1.3 μM) under identical assay conditions [1]. Iadademstat showed the highest potency at 0.33 nM, placing pulrodemstat among the two most potent clinical-stage LSD1 inhibitors characterized in this comparative study [1].
| Evidence Dimension | LSD1 biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | Pulrodemstat: 0.66 nM |
| Comparator Or Baseline | Iadademstat (ORY-1001): 0.33 nM; Bomedemstat/GSK2879552: 56.8 nM; Seclidemstat (SP-2577): 1.3 μM |
| Quantified Difference | 86-fold more potent vs. bomedemstat/GSK2879552; 1,970-fold more potent vs. seclidemstat |
| Conditions | Recombinant LSD1 enzyme assay; H3K4me2 substrate; identical conditions across all compounds [1] |
Why This Matters
Subnanomolar potency enables lower dosing requirements and reduces the risk of off-target pharmacology, a critical procurement consideration for in vivo studies.
- [1] Mould DP, et al. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacol Transl Sci. 2021;4(6):1818-1834. View Source
